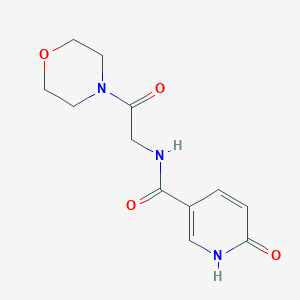

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a morpholino group, which is a common feature in many bioactive molecules .

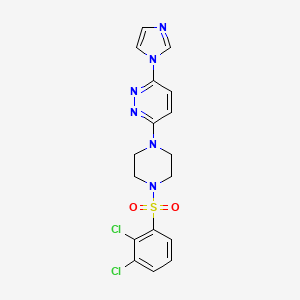

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring (based on the “pyridine” in the name), a morpholino group, and a carboxamide group .

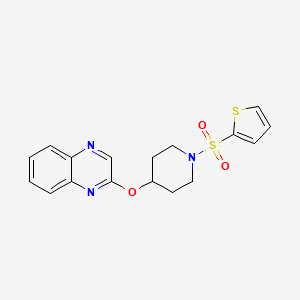

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a morpholino group could impact its solubility and stability .

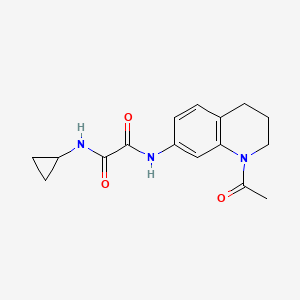

Scientific Research Applications

Pharmacokinetics and Metabolism

The study on the disposition and metabolism of SB-649868 , an orexin 1 and 2 receptor antagonist, provides insights into the pharmacokinetic properties of compounds containing morpholino groups. After oral administration, the drug undergoes extensive metabolism, primarily through oxidation, with significant excretion via feces. This study highlights the importance of understanding metabolic pathways for optimizing drug dosing and minimizing side effects (Renzulli et al., 2011).

Radioprotection

Another application involves the use of a compound with a morpholine component for radioprotection. S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride was shown to protect against radiation-induced changes in the thyroid and testes, suggesting potential applications in protecting against radiobiological damage (Hasan Ss et al., 1983).

Neuromuscular Blocking Action

The neuromuscular blocking effects of Org 9426 , a steroidal non-depolarizing agent containing a morpholino group, were investigated, indicating its potential as an alternative to existing neuromuscular blocking agents in medical procedures (Wierda et al., 1990).

Immunomodulation

Mycophenolate mofetil , the morpholinoethyl ester prodrug of mycophenolic acid, is explored for its immunosuppressive properties, especially in the context of solid organ transplant rejection. Its role in inhibiting inosine monophosphate dehydrogenase and affecting lymphocyte proliferation offers a significant application in reducing the incidence of acute rejection (Bardsley-Elliot et al., 1999).

Future Directions

properties

IUPAC Name |

N-(2-morpholin-4-yl-2-oxoethyl)-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-10-2-1-9(7-13-10)12(18)14-8-11(17)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,16)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYOKBPBPDQAHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)

![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2413755.png)

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)

![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)